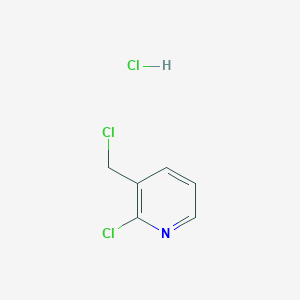

2-Chloro-3-(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality 2-Chloro-3-(chloromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(chloromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGKULABRRMPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627239 | |

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106651-82-5 | |

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Important Advisory Regarding CAS Number 89581-84-0 for Researchers, Scientists, and Drug Development Professionals

Subject: Critical Ambiguity in the Chemical Identity of CAS Number 89581-84-0

To our colleagues in the scientific community:

This document serves as a critical advisory regarding the chemical substance designated by CAS Registry Number 89581-84-0 . Following a comprehensive review of publicly available technical and supplier data, we have identified significant and persistent discrepancies concerning the definitive chemical identity of this compound. This ambiguity presents a substantial risk to scientific integrity, experimental reproducibility, and laboratory safety. Therefore, a standard technical guide on the properties of CAS 89581-84-0 cannot be responsibly compiled at this time.

The primary issue is that the CAS number 89581-84-0 is inconsistently attributed to two distinct chemical entities: 2-Chloro-3-(chloromethyl)pyridine and 2-Bromo-3-(chloromethyl)pyridine . The presence of either a chlorine or a bromine atom at the 2-position of the pyridine ring results in two different molecules with distinct physical, chemical, and biological properties.

Summary of Conflicting Data

Multiple chemical suppliers and databases list CAS 89581-84-0 for both compounds, often interchangeably or with conflicting information on the same platform. This suggests a potential error in public databases that has been propagated across various commercial sources.

Below is a table summarizing the conflicting information found for CAS 89581-84-0:

| Data Point | Attributed to 2-Chloro-3-(chloromethyl)pyridine | Attributed to 2-Bromo-3-(chloromethyl)pyridine | Source Examples |

| Chemical Name | 2-Chloro-3-(chloromethyl)pyridine | 2-Bromo-3-(chloromethyl)pyridine | ChemicalBook[1][2], Biosynth[3], ESD MEDİKAL[4] |

| Molecular Formula | C₆H₅Cl₂N | C₆H₅BrClN | PubChem[5] vs. Thermo Scientific[6] |

| Molecular Weight | 162.01 g/mol | 206.47 g/mol | PubChem[5] vs. Thermo Scientific[6] |

It is imperative for researchers to recognize that the synthetic pathways, reactivity, and potential biological activity of these two compounds will differ significantly. For instance, the carbon-halogen bond strength (C-Br vs. C-Cl) and the electronic effects of the halogen at the 2-position will influence the molecule's behavior in chemical reactions and its interactions with biological targets.

Visual Representation of the Ambiguity

To visually represent this critical discrepancy, the two different structures associated with CAS 89581-84-0 are shown below.

Recommendations for Due Diligence

Given the conflicting nature of the available information, we strongly advise against the procurement or use of any substance marketed as CAS 89581-84-0 without independent and rigorous verification of its chemical structure.

For professionals in research, development, and quality control, the following steps are recommended:

-

Consult Authoritative Databases: The most reliable method to resolve this ambiguity is to consult primary, authoritative chemical registration databases such as the CAS SciFinder® platform or Reaxys® . These databases are meticulously curated and are the industry standard for definitive chemical information.

-

Request Analytical Data from Suppliers: When sourcing this chemical, it is crucial to request a comprehensive Certificate of Analysis (CoA) from the supplier. This CoA should include, at a minimum:

-

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy data

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy data

-

Mass Spectrometry (MS) data

-

Purity analysis by a reliable method (e.g., HPLC, GC)

-

-

Independent Analytical Verification: Upon receipt of the material, it is best practice to perform in-house analytical testing to confirm that the structure of the compound matches the expected data for either 2-chloro-3-(chloromethyl)pyridine or 2-bromo-3-(chloromethyl)pyridine.

The workflow for verifying the identity of a chemical intermediate is outlined below.

Conclusion

The integrity of scientific research relies on the precise identification and characterization of all materials used. The ambiguity surrounding CAS number 89581-84-0 poses a direct threat to this principle. Until this discrepancy is resolved by authoritative sources, we urge the scientific community to exercise extreme caution. Proceeding with research based on the unverified assumption of this compound's identity could lead to erroneous results, wasted resources, and potential safety hazards.

We will continue to monitor the status of this CAS number and will provide an updated, in-depth technical guide if and when a definitive and verifiable chemical identity is established.

References

Please note that due to the conflicting nature of the information, the following references illustrate the discrepancy and should be viewed with caution when identifying the compound by CAS number alone.

-

Chemsrc. (2023). 2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3. Retrieved from [Link]

-

Wikipedia. (2023). 2-Chloromethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

PubMed. (2016). Identification and functional study of type III-A CRISPR-Cas systems in clinical isolates of Staphylococcus aureus. Retrieved from [Link]

-

bioRxiv. (2019). CRISPRCasIdentifier: Machine learning for accurate identification and classification of CRISPR-Cas systems. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Discovering CRISPR-Cas system with self-processing pre-crRNA capability by foundation models. Retrieved from [Link]

- Google Patents. (n.d.). US5068458A - Chemical process for halogenating 2-methyl-6-methoxynaphthalene.

-

US EPA. (n.d.). CAS Registry - List Details - SRS. Retrieved from [Link]

-

ESD MEDİKAL. (n.d.). Kimyasal 18. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-BROMO-3-(CHLOROMETHYL)PYRIDINE CAS#: 89581-84-0. Retrieved from [Link]

-

The Library of Congress. (2023). Classification C 84. Retrieved from [Link]

- Google Patents. (n.d.). CN105143220B - Pyrazole derivatives.

-

Chemsrc. (2023). 3-(Chloromethyl)pyridine | CAS#:3099-31-8. Retrieved from [Link]

Sources

- 1. 2-BROMO-3-(CHLOROMETHYL)PYRIDINE | 89581-84-0 [chemicalbook.com]

- 2. 2-BROMO-3-(CHLOROMETHYL)PYRIDINE CAS#: 89581-84-0 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. esdmedikal.com [esdmedikal.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-3-(chloromethyl)pyridine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Guide to the Molecular Weight and Characterization of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key heterocyclic building block in modern synthetic chemistry. The central focus of this document is the determination and significance of its molecular weight. We delve into the foundational principles of its calculation, its empirical confirmation through advanced analytical techniques, and its critical role in stoichiometry and drug development workflows. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's chemical identity and characterization.

Chemical Identity and Isomeric Considerations

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a disubstituted pyridine derivative. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media compared to its free base form, making it a more convenient reagent for various synthetic applications.

It is crucial to distinguish this specific isomer from other, more commonly cited dichloropyridine derivatives, such as:

-

2-(Chloromethyl)pyridine hydrochloride (CAS: 6959-47-3)

-

3-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)

-

2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

These isomers, while similar, possess different substitution patterns on the pyridine ring, leading to distinct chemical reactivity and physical properties. The precise 2,3-substitution pattern of the title compound offers a unique spatial and electronic arrangement of its two reactive electrophilic centers: the carbon of the chloromethyl group and the carbon atom at the 2-position of the pyridine ring.

Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-Chloro-3-(chloromethyl)pyridine hydrochloride | - |

| CAS Number | 106651-82-5 (Hydrochloride Salt) | [1] |

| Free Base CAS | 89581-84-0 | [2] |

| Molecular Formula | C₆H₆Cl₃N | [2] |

| Calculated Molecular Weight | 198.48 g/mol | - |

The Foundational Role of Molecular Weight

The molecular weight of a compound is a fundamental property that dictates its stoichiometric relationships in chemical reactions. An accurate understanding of this value is the bedrock of reproducible and high-yielding synthetic chemistry.

Calculation from Atomic Weights

The molecular weight is derived from the molecular formula (C₆H₆Cl₃N) by summing the atomic weights of its constituent atoms. This calculation provides the theoretical exact mass, which is a primary parameter for analytical verification.

The calculation is as follows:

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

-

Chlorine (Cl): 3 atoms × 35.453 u = 106.359 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Total Molecular Weight: 72.066 + 6.048 + 106.359 + 14.007 = 198.48 u (or g/mol )

The following diagram illustrates the components contributing to the final molecular weight.

Caption: Breakdown of molecular weight calculation.

Analytical Characterization and Empirical Verification

While the theoretical molecular weight is calculated, it must be confirmed empirically. This process validates the identity and purity of the synthesized material, which is a non-negotiable step in research and pharmaceutical development. Mass spectrometry is the definitive technique for this purpose.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 2-Chloro-3-(chloromethyl)pyridine (the free base, C₆H₅Cl₂N), the molecular ion peak would be expected around m/z 161. The presence of two chlorine atoms creates a distinctive isotopic pattern.[3] Chlorine has two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4] This results in a characteristic cluster of peaks:

-

M peak (both ³⁵Cl): Highest intensity (base peak).

-

M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% the intensity of the M peak.

-

M+4 peak (both ³⁷Cl): Approximately 10% the intensity of the M peak.

Observing this specific isotopic signature is a powerful confirmation of a molecule containing two chlorine atoms.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For the 2,3-disubstituted pyridine ring, one would expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chloromethyl group (-CH₂Cl) would produce a characteristic singlet further upfield. This technique confirms the substitution pattern and structural integrity.

Experimental Workflow: Identity Confirmation

A robust workflow is essential for validating a new batch of any chemical intermediate. This protocol ensures that the material meets the required specifications of identity, purity, and, critically, molecular weight.

Caption: Workflow for MS-based molecular weight verification.

Synthesis and Application

Synthetic Strategy

The synthesis of chloromethylpyridine hydrochlorides typically involves the chlorination of the corresponding pyridyl carbinol (hydroxymethylpyridine) using a chlorinating agent like thionyl chloride (SOCl₂).[5][6] This reaction is robust and generally high-yielding. For the title compound, a plausible synthetic route would start from 2-chloro-3-(hydroxymethyl)pyridine.

Reaction: 2-chloro-3-(hydroxymethyl)pyridine + SOCl₂ → 2-Chloro-3-(chloromethyl)pyridine hydrochloride + SO₂ + HCl

Causality: Thionyl chloride is an excellent choice as it serves as both the chlorinating agent and the source of HCl for the salt formation. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the purification process.[5]

Role in Drug Development

Compounds like 2-Chloro-3-(chloromethyl)pyridine hydrochloride are valuable intermediates in medicinal chemistry. The two distinct chlorine-bearing sites offer differential reactivity for building more complex molecules. The chloromethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions to form ethers, esters, and carbon-carbon bonds.[7] It serves as a crucial building block for introducing the 2-chloropyridin-3-ylmethyl moiety into larger molecular scaffolds, which is a common strategy in the development of pesticides and pharmaceuticals.[2][8]

Safety and Handling

As with related halogenated pyridine compounds, 2-Chloro-3-(chloromethyl)pyridine hydrochloride must be handled with care.

-

Hazard Profile: It is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] It is a corrosive substance that can cause severe skin burns and eye damage.[11][12]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9] The compound is hygroscopic and should be stored under an inert atmosphere.

Conclusion

The molecular weight of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is a cornerstone of its chemical identity, calculated to be 198.48 g/mol . This value is not merely a number but a critical parameter that informs every aspect of its use, from reaction stoichiometry to analytical validation. Through rigorous techniques like mass spectrometry and NMR, researchers can empirically confirm this value, ensuring the integrity of their starting materials. This diligence is fundamental to the principles of scientific integrity and is paramount in the highly regulated fields of pharmaceutical and materials science.

References

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Available at: [Link]

-

PubChem. (n.d.). Picolyl chloride hydrochloride. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

-

ResearchGate. (2022). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

Sources

- 1. 2-Chloro-3-(chloromethyl)pyridine hydrochloride | 106651-82-5 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 9. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride

<

Abstract

This guide provides a comprehensive framework for the unambiguous structural elucidation of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document moves beyond a simple recitation of analytical techniques, offering an in-depth, experience-driven perspective on the strategic application of modern spectroscopic methods. We will explore the causality behind experimental choices, detailing not just what to do, but why specific protocols and instrumental parameters are selected to ensure data integrity and conclusive structural assignment. This guide is intended for researchers, analytical scientists, and process chemists who require a robust, self-validating methodology for the characterization of this and structurally related molecules.

Introduction: The Analytical Challenge

2-Chloro-3-(chloromethyl)pyridine hydrochloride (C₆H₆Cl₂N·HCl) is a bifunctional pyridine derivative whose precise structural confirmation is critical for ensuring the quality, safety, and efficacy of downstream products. The molecule presents a distinct analytical puzzle: a trisubstituted pyridine ring, a reactive chloromethyl group, a stable chloro substituent, and the presence of a hydrochloride salt. Each feature requires a specific and complementary analytical technique for its confirmation. A rigorous elucidation process not only verifies the primary structure but also provides a profile of potential isomers and process-related impurities, which is vital for regulatory compliance and process optimization.

Molecular & Physicochemical Overview

A foundational understanding of the target molecule's properties is paramount before commencing any analytical workflow. These characteristics dictate choices in sample preparation, solvent selection, and the tuning of instrumental parameters.

| Property | Value | Significance & Rationale |

| Molecular Formula | C₆H₅Cl₂N·HCl | Confirms the elemental makeup. The hydrochloride is crucial for solubility considerations. |

| Molecular Weight | 198.48 g/mol | This value is the primary target for mass spectrometry, guiding the interpretation of the molecular ion peak. |

| Physical Form | White to beige crystalline solid | Influences sample handling and preparation for solid-state analyses like FTIR.[1] |

| Melting Point | ~150-154 °C | A key physical constant for identity and purity assessment. A broad or depressed melting point suggests impurities. |

| Solubility | Soluble in water, methanol, DMSO | The hydrochloride salt form enhances polarity and solubility in protic solvents, guiding solvent selection for NMR and LC-MS. |

| Reactivity | Hygroscopic; chloromethyl group is an alkylating agent | Requires storage under inert gas.[1] The reactivity informs on potential degradation pathways and handling precautions. |

The Integrated Spectroscopic Workflow

Structural elucidation is not a linear process but an integrated system where each piece of data corroborates the others. The workflow presented here is designed to be self-validating, with each step confirming a different aspect of the molecular structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate

Mass spectrometry (MS) provides the molecular weight and elemental composition, serving as the initial, non-negotiable checkpoint. For this molecule, its most telling feature is the presence of two chlorine atoms.

Expert Insight: The natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) creates a highly characteristic isotopic pattern for polychlorinated compounds. This is a powerful diagnostic tool that can instantly confirm the number of chlorine atoms.

Expected Isotopic Pattern for [M]⁺ (C₆H₅Cl₂N) ion:

-

M peak (containing two ³⁵Cl): Highest abundance (base peak).

-

M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the M peak intensity.

-

M+4 peak (two ³⁷Cl): Approximately 10% of the M peak intensity.

Experimental Protocol (LC-MS/MS)

-

Sample Preparation: Prepare a 1 mg/mL solution in methanol. The hydrochloride salt ensures good solubility.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred.[3] The pyridine nitrogen is readily protonated, making it ideal for ESI.

-

Analysis:

-

Acquire a full scan spectrum to identify the molecular ion cluster. The target for the free base [M+H]⁺ is m/z 162.99.

-

Confirm the M, M+2, and M+4 isotopic pattern and compare it with a simulated spectrum.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation. Key expected fragments include the loss of HCl or the chloromethyl group, providing further structural evidence.

-

| Ion | m/z (Calculated) | Description |

| [M+H]⁺ | 162.9956 | Molecular ion (free base) with two ³⁵Cl |

| [M+H+2]⁺ | 164.9926 | Isotope peak with one ³⁵Cl and one ³⁷Cl |

| [M+H+4]⁺ | 166.9897 | Isotope peak with two ³⁷Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4][5][6] For this molecule, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the hydrochloride salt, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic or methylene protons of the analyte. The acidic N-H proton of the hydrochloride will often appear as a very broad signal, or exchange with residual water in the solvent.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments.

Expected ¹H NMR Signals (in DMSO-d₆):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-4 | ~7.8-8.0 | Doublet (d) | 1H | Proton at C4 | Adjacent to one proton (H-5). |

| H-5 | ~7.4-7.6 | Doublet of Doublets (dd) | 1H | Proton at C5 | Coupled to both H-4 and H-6. |

| H-6 | ~8.4-8.6 | Doublet (d) | 1H | Proton at C6 | Deshielded by adjacent nitrogen and chlorine. |

| -CH₂Cl | ~4.8-5.0 | Singlet (s) | 2H | Methylene protons | No adjacent protons to couple with. |

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Expected ¹³C NMR Signals (in DMSO-d₆):

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-2 | ~150-152 | C2 | Quaternary carbon attached to N and Cl (deshielded). |

| C-3 | ~135-137 | C3 | Quaternary carbon attached to C-2 and CH₂Cl. |

| C-4 | ~128-130 | C4 | Aromatic CH. |

| C-5 | ~124-126 | C5 | Aromatic CH. |

| C-6 | ~148-150 | C6 | Aromatic CH, deshielded by adjacent nitrogen. |

| -CH₂Cl | ~42-44 | Methylene carbon | Aliphatic carbon attached to an electronegative Cl. |

2D NMR: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It is a definitive way to assign the protonated carbons (C-4, C-5, C-6, and -CH₂Cl).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle.[4] It reveals correlations between protons and carbons that are 2 or 3 bonds away, establishing the connectivity across quaternary carbons and between different functional groups.

Sources

- 1. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jchps.com [jchps.com]

Navigating the Spectroscopic Landscape of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride: A Technical and Predictive Guide

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is fundamental. This guide provides an in-depth technical analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a substituted pyridine derivative of interest in synthetic chemistry. A notable challenge in the analytical landscape of this specific compound is the limited availability of published, peer-reviewed spectroscopic data. This guide, therefore, adopts a dual approach: firstly, to present a robust, predictive analysis of its expected spectroscopic characteristics based on first principles and established chemical knowledge. Secondly, it will draw upon and compare the available data for structurally related analogs to provide a comprehensive and practical framework for characterization.

This document is structured to empower the researcher not just with data, but with the scientific rationale behind the interpretation of that data. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, explaining the structural basis for the anticipated signals.

Molecular Structure and Key Features

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Chloro-3-(chloromethyl)pyridine hydrochloride is a pyridinium salt, meaning the nitrogen atom of the pyridine ring is protonated and associated with a chloride counter-ion. This protonation has a significant impact on the electronic environment of the ring and, consequently, its spectroscopic properties.

Molecular Structure of 2-Chloro-3-(chloromethyl)pyridinium Chloride

Caption: Molecular structure of 2-Chloro-3-(chloromethyl)pyridinium Chloride.

Predicted Spectroscopic Data and Interpretation

In the absence of direct experimental data, a predictive analysis based on established principles of spectroscopy and comparison with analogs is a valid and powerful scientific approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The protonation of the pyridine nitrogen will lead to a general downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing nature of the pyridinium ring.

¹H NMR Spectroscopy (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The chloromethyl group at position 3 will give rise to a singlet in the aliphatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.8 | Doublet | 1H | H-6 | Adjacent to the electron-withdrawing pyridinium nitrogen. |

| ~7.8 - 8.1 | Triplet or Doublet of Doublets | 1H | H-4 | Influenced by both adjacent protons and the chloro group. |

| ~7.5 - 7.8 | Doublet | 1H | H-5 | Coupled to H-4 and H-6. |

| ~4.8 - 5.2 | Singlet | 2H | -CH₂Cl | Aliphatic protons adjacent to a chlorine atom and the aromatic ring. |

Causality Behind Predictions: The electron-withdrawing effects of the chloro group at C-2 and the protonated nitrogen atom are additive, leading to a significant deshielding of the ring protons. The predicted chemical shifts are estimations based on data from related compounds like 2-(Chloromethyl)pyridine hydrochloride, where aromatic protons appear in the 7.9-8.9 ppm range[1]. The singlet for the chloromethyl group is expected due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms directly attached to electronegative atoms (N and Cl) will be significantly deshielded and appear at lower field.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-2 | Attached to both nitrogen and chlorine, leading to strong deshielding. |

| ~145 - 150 | C-6 | Adjacent to the protonated nitrogen. |

| ~140 - 145 | C-4 | Aromatic carbon. |

| ~130 - 135 | C-3 | Attached to the chloromethyl group. |

| ~125 - 130 | C-5 | Aromatic carbon. |

| ~45 - 50 | -CH₂Cl | Aliphatic carbon attached to chlorine. |

Comparative Analysis: For the related isomer, 2-Chloro-5-(chloromethyl)pyridine, spectral data is available and can serve as a useful comparison[2]. While the substitution pattern is different, the general chemical shift ranges for the aromatic and aliphatic carbons provide a valuable reference point for our predictions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and obtaining structural information. For 2-Chloro-3-(chloromethyl)pyridine hydrochloride, the analysis would typically be performed on the free base, 2-Chloro-3-(chloromethyl)pyridine (C₆H₅Cl₂N), after the loss of HCl.

Expected Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺): The free base has a molecular weight of approximately 161.98 g/mol . Due to the presence of two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. We would expect to see peaks at m/z ≈ 161 (containing two ³⁵Cl atoms), 163 (containing one ³⁵Cl and one ³⁷Cl), and 165 (containing two ³⁷Cl atoms) in an approximate ratio of 9:6:1.

-

Key Fragmentation: A likely fragmentation pathway would be the loss of a chlorine radical from the chloromethyl group to give a stable pyridinium-methyl cation fragment. Loss of the entire chloromethyl group is also a probable fragmentation pathway.

Fragmentation Workflow

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is expected to show characteristic absorption bands for the aromatic ring, C-Cl bonds, and the N-H bond of the pyridinium ion.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~2800 - 2400 | N-H stretch | Pyridinium N⁺-H |

| ~1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| ~1200 - 1000 | C-H in-plane bending | Aromatic C-H |

| ~800 - 600 | C-Cl stretch | C-Cl |

Self-Validating System: The presence of a broad absorption in the 2400-2800 cm⁻¹ region would be a strong indicator of the pyridinium hydrochloride salt, distinguishing it from the free base. The combination of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring vibrations would confirm the presence of the pyridine core.

Standardized Experimental Protocols

For researchers who synthesize or acquire this compound, the following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3-(chloromethyl)pyridine hydrochloride and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as acidic protons may exchange with D₂O.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Protocol 2: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base or the molecular ion.

-

Obtain high-resolution mass data to confirm the elemental composition.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Protocol 3: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellets: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow Diagram

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling

2-Chloro-3-(chloromethyl)pyridine hydrochloride is expected to be a hazardous substance. Analogs such as 2-(Chloromethyl)pyridine hydrochloride are classified as harmful if swallowed and cause severe skin burns and eye damage[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

While direct, published spectroscopic data for 2-Chloro-3-(chloromethyl)pyridine hydrochloride is scarce, a comprehensive understanding of its expected spectroscopic profile can be achieved through a combination of predictive analysis and comparison with structurally related analogs. This guide provides a framework for researchers to anticipate the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound, and offers standardized protocols for its experimental characterization. By grounding predictions in the fundamental principles of spectroscopy and leveraging available data for similar molecules, this document serves as a valuable resource for the scientific community engaged in the synthesis and analysis of novel pyridine derivatives.

References

-

PubChem. Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H NMR spectrum of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will deconstruct the theoretical underpinnings of the spectrum, provide a validated experimental protocol for its acquisition, and deliver a comprehensive analysis of the spectral data. This document is designed to serve as a practical reference for scientists engaged in the characterization of complex heterocyclic compounds.

Introduction: The Structural Significance of a Disubstituted Pyridine

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a bifunctional molecule featuring a pyridine core substituted with two distinct electron-withdrawing chloro-groups. The hydrochloride form ensures stability and enhances solubility in polar solvents, a common strategy in drug development. Accurate structural elucidation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final active ingredient. ¹H NMR spectroscopy provides a definitive, non-destructive method to confirm the molecule's identity and substitution pattern by precisely mapping the chemical environment of every proton.

Foundational Principles: Predicting the ¹H NMR Spectrum

A molecule's ¹H NMR spectrum is dictated by the electronic environment of its hydrogen nuclei. Before empirical analysis, we can predict the key features of the 2-Chloro-3-(chloromethyl)pyridine hydrochloride spectrum based on fundamental principles.

Molecular Structure and Proton Environments

The molecule possesses four unique proton environments:

-

Three Aromatic Protons: Located at positions 4, 5, and 6 of the pyridine ring (H-4, H-5, H-6).

-

Two Methylene Protons: Part of the chloromethyl group (-CH₂Cl).

-

One Pyridinium Proton: The acidic proton attached to the nitrogen atom (N⁺-H).

The presence of two electronegative chlorine atoms and a positively charged pyridinium nitrogen has a profound deshielding effect on the nearby protons. This effect pulls electron density away from the protons, causing them to resonate at a higher frequency, i.e., further downfield (higher ppm value) in the NMR spectrum.[3] Specifically, protonation of the pyridine nitrogen significantly decreases the electron density on all ring carbon atoms, leading to a downfield shift for all associated protons.[3]

The Impact of the NMR Solvent

The choice of deuterated solvent is critical, as it influences both the solubility of the analyte and the observed chemical shifts.[4][5][6] For a hydrochloride salt, polar solvents are required.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar, aprotic solvent ideal for dissolving hydrochloride salts. It will allow for the observation of the acidic N⁺-H proton.

-

D₂O (Deuterium oxide): A polar, protic solvent. The acidic N⁺-H proton will rapidly exchange with the deuterium atoms of the solvent, causing its signal to broaden and typically disappear from the spectrum. This can be a useful diagnostic experiment.

The chemical shifts of residual protons in common NMR solvents are well-documented and must be considered to avoid misinterpretation of impurity peaks.[7][8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section details a robust, self-validating methodology for acquiring the ¹H NMR spectrum.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of 2-Chloro-3-(chloromethyl)pyridine hydrochloride.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but the sample should be returned to room temperature before analysis.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm). However, for aqueous or DMSO solutions, referencing to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is common practice.

Spectrometer Configuration

A spectrometer with a field strength of 400 MHz or higher is recommended for achieving baseline resolution of the aromatic multiplets.

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

The following diagram illustrates the standard workflow for NMR analysis.

Caption: Structure of 2-Chloro-3-(chloromethyl)pyridinium with key proton couplings.

The following table summarizes the predicted spectral data in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| N⁺-H | > 12.0 | Broad Singlet (br s) | 1H | - | Highly acidic proton, often broad due to exchange and quadrupolar coupling with nitrogen. Absent in D₂O. |

| H-6 | 8.8 – 9.1 | Doublet (d) | 1H | J6,5 ≈ 5-6 | Most deshielded aromatic proton due to proximity to the electron-withdrawing N⁺ center. |

| H-4 | 8.4 – 8.7 | Doublet (d) | 1H | J4,5 ≈ 8-9 | Deshielded by the N⁺ center (para position) and the adjacent chloro-group. |

| H-5 | 7.9 – 8.2 | Doublet of Doublets (dd) | 1H | J5,4 ≈ 8-9, J5,6 ≈ 5-6 | Coupled to both H-4 and H-6. Least deshielded of the aromatic protons. |

| -CH₂Cl | 4.9 – 5.3 | Singlet (s) | 2H | - | Deshielded by the adjacent chlorine atom and the aromatic ring. No adjacent protons to couple with. |

Detailed Interpretation

-

Chemical Shifts (δ): The aromatic protons are found in the far downfield region (7.9-9.1 ppm), which is characteristic of protonated pyridine rings. [3][9]The H-6 proton is expected to be the most downfield due to its ortho relationship to the positively charged nitrogen. The -CH₂Cl signal appears as a distinct singlet around 5.0 ppm, a typical region for methylene protons attached to both an aromatic ring and a halogen. For comparison, the analogous protons in 3-(chloromethyl)pyridine hydrochloride in DMSO-d₆ appear at 5.070 ppm. [10]* Integration: The relative integral values of the signals must correspond to the number of protons they represent. The ratio of the aromatic signals to the methylene signal should be 3:2.

-

Multiplicity and Coupling Constants (J): The splitting patterns are the most powerful tool for assigning the aromatic protons.

-

H-5 will appear as a doublet of doublets because it is coupled to two non-equivalent neighbors, H-4 and H-6.

-

H-4 and H-6 will each appear as a doublet, being coupled to only H-5. The magnitude of the ortho-coupling constant (J) in pyridine rings is typically in the range of 5-9 Hz.

-

Structural Validation and Trustworthiness

To ensure the utmost confidence in the spectral assignment, further experiments can be performed.

-

2D COSY (Correlation Spectroscopy): A COSY experiment is the gold standard for confirming proton-proton coupling networks. It would show a cross-peak between H-4 and H-5, and another between H-5 and H-6, unequivocally proving their connectivity and validating the assignments made from the 1D spectrum.

-

D₂O Exchange: As previously mentioned, acquiring a spectrum in D₂O will cause the N⁺-H signal to disappear, confirming its assignment.

Conclusion

The ¹H NMR spectrum of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is information-rich and highly characteristic. A downfield pyridinium proton, three distinct aromatic signals with clear doublet and doublet-of-doublets splitting patterns, and a singlet for the chloromethyl group provide a unique spectral fingerprint. By understanding the underlying principles of chemical shifts and coupling, and by employing a rigorous experimental protocol, researchers can use ¹H NMR to confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their research and development efforts.

References

- ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine.

- ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine....

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link].

-

Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link].

- Katcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.

-

AIP Publishing. (n.d.). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). Retrieved from [Link].

-

PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link].

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link].

- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1835.

- ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and....

-

SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link].

-

PubMed. (2019). Proton Transfer and Ionicity: An ¹⁵N NMR Study of Pyridine Base Protonation. Retrieved from [Link].

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link].

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link].

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. thieme-connect.de [thieme-connect.de]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. reddit.com [reddit.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It offers a detailed exploration of the theoretical principles governing the ¹³C NMR spectrum of this compound, a step-by-step protocol for sample preparation and spectral acquisition, and an in-depth guide to spectral interpretation and structural verification using advanced NMR techniques. The guide emphasizes the causal relationships behind experimental choices and provides self-validating methodologies to ensure scientific rigor.

Introduction: The Significance of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride

2-Chloro-3-(chloromethyl)pyridine and its hydrochloride salt are important intermediates in the synthesis of a variety of pharmaceutical and agrochemical compounds. The precise structural elucidation of these molecules is paramount for quality control, reaction monitoring, and regulatory compliance. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment.

This guide will delve into the nuances of obtaining and interpreting the ¹³C NMR spectrum of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a compound that presents several interesting challenges for NMR analysis, including the presence of electronegative chlorine atoms and a protonated pyridine ring.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A key aspect of robust NMR analysis is the ability to predict the spectrum of a compound based on its structure. This allows for a more targeted approach to spectral assignment and can help to identify unexpected impurities or reaction byproducts.

The Influence of Substituents on Pyridine ¹³C Chemical Shifts

The chemical shifts of the carbon atoms in the pyridine ring are influenced by several factors:

-

The Nitrogen Atom: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the adjacent (α) and gamma (γ) carbons compared to benzene.

-

The 2-Chloro Substituent: The chlorine atom is highly electronegative and will therefore deshield the carbon to which it is attached (C-2). It will also have a smaller deshielding effect on the ortho (C-3) and para (C-6) carbons and a minor shielding effect on the meta (C-4 and C-5) carbons.

-

The 3-Chloromethyl Substituent: The chloromethyl group is an electron-withdrawing group, which will cause a downfield shift for the carbon it is attached to (C-3). The effect on the other ring carbons will be less pronounced.

-

Protonation of the Pyridine Nitrogen (Hydrochloride Salt): The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen. This introduces a positive charge on the nitrogen, which is delocalized to some extent throughout the aromatic ring. This delocalization leads to a significant downfield shift of all the pyridine ring carbons. This downfield shift is a direct consequence of the decreased electron density on the ring carbon atoms due to the formal positive charge at the nitrogen atom[1].

Predicted ¹³C NMR Chemical Shifts

Based on the known chemical shifts of pyridine and the established substituent chemical shift (SCS) effects for chloro, chloromethyl, and protonated nitrogen moieties, we can predict the approximate ¹³C NMR chemical shifts for 2-Chloro-3-(chloromethyl)pyridine hydrochloride. It is important to note that these are estimations, and the actual experimental values may vary depending on the solvent and other experimental conditions[2][3].

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 150 - 155 | Attached to both nitrogen and chlorine, leading to significant deshielding. Protonation of nitrogen further enhances this effect. |

| C-3 | 135 - 140 | Attached to a chlorine atom and a chloromethyl group, both of which are electron-withdrawing. |

| C-4 | 140 - 145 | Influenced by the deshielding effect of the protonated nitrogen and the meta-directing chloro and chloromethyl groups. |

| C-5 | 125 - 130 | Primarily influenced by the deshielding effect of the protonated nitrogen. |

| C-6 | 145 - 150 | Alpha to the protonated nitrogen, resulting in a significant downfield shift. |

| -CH₂Cl | 40 - 45 | Aliphatic carbon attached to a chlorine atom, resulting in a downfield shift compared to a standard methyl group. |

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield a high-quality ¹³C NMR spectrum of 2-Chloro-3-(chloromethyl)pyridine hydrochloride and includes steps for self-validation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh 50-100 mg of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good choices for hydrochloride salts due to their polarity and ability to dissolve the sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to achieve complete dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.

Diagram: Sample Preparation Workflow

Caption: A streamlined workflow for preparing high-quality NMR samples.

NMR Instrument Parameters

The following are recommended starting parameters for a standard ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 100 MHz | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Program | Standard ¹³C{¹H} (proton decoupled) | Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon. |

| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, leading to more accurate signal integration. |

| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Interpretation and Structural Verification

Assigning the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each of the six unique carbon atoms in the molecule. The predicted chemical shifts in Table 1 provide a starting point for assignment.

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign each signal to a specific carbon atom, a series of 2D NMR experiments should be performed. These experiments provide information about the connectivity between atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It is invaluable for identifying the carbons that have protons attached (C-4, C-5, C-6, and the -CH₂Cl group).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (C-2 and C-3) by observing their correlations to nearby protons.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. This helps to establish the proton connectivity within the pyridine ring.

Diagram: 2D NMR for Structural Elucidation

Sources

"mass spectrometry of 2-Chloro-3-(chloromethyl)pyridine hydrochloride"

An In-depth Technical Guide to the Mass Spectrometric Analysis of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride

Introduction

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a substituted pyridine derivative of significant interest in synthetic chemistry, serving as a potential building block in the development of novel pharmaceutical and agrochemical agents. The structural confirmation and purity assessment of such intermediates are critical checkpoints in the drug development pipeline. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information through the precise determination of molecular weight and the analysis of fragmentation patterns.

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this paper will elucidate the causality behind methodological choices, contrasting the two primary analytical pathways—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—to equip researchers with the practical expertise needed to confidently characterize this and similar molecules. We will delve into ionization theory, predict fragmentation pathways based on established chemical principles, and provide robust, field-tested experimental protocols.

Analyte Characteristics: Foundational Knowledge

Understanding the physicochemical properties of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is the first step in developing a sound analytical strategy. The molecule exists as a hydrochloride salt, a fact that profoundly influences the choice of analytical methodology.

| Property | Value | Significance for MS Analysis |

| Chemical Structure |  | The structure contains a pyridine ring, a chloro substituent, and a chloromethyl group, all of which influence its fragmentation. The nitrogen atom is a primary site for protonation in ESI. |

| Molecular Formula | C₆H₆Cl₃N (Salt); C₆H₅Cl₂N (Free Base) | Determines the exact mass and isotopic distribution. |

| Monoisotopic Mass | 198.95658 (Salt); 160.97991 (Free Base) | The precise mass used for high-resolution mass spectrometry to confirm elemental composition. |

| Average Molecular Weight | 199.48 g/mol (Salt); 162.02 g/mol (Free Base) | Useful for calculating concentrations but less so for MS identification. |

| Physical State | Solid at room temperature. | Requires dissolution in an appropriate solvent for analysis. |

| Solubility | Soluble in water and polar organic solvents.[1] | High solubility in polar solvents makes it ideal for LC-MS with Electrospray Ionization (ESI). For GC-MS, it must be converted to its less polar free base. |

| Volatility | Low (as a salt). | The salt form is non-volatile, precluding direct GC-MS analysis and favoring LC-MS. |

Ionization Strategies: Choosing the Right Path

The choice between GC-MS and LC-MS is the most critical decision in the analytical workflow. It is dictated by the analyte's properties and the desired analytical outcome.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge

GC-MS offers exceptional chromatographic separation and is often coupled with Electron Ionization (EI), which produces rich, reproducible fragmentation spectra ideal for structural elucidation and library matching.[2][3]

-

Expertise & Causality: Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature. The salt would thermally decompose in the hot GC inlet rather than volatilize. Therefore, a mandatory sample preparation step is the conversion of the salt to its volatile "free base" form. This is typically achieved by neutralization with a mild base (e.g., sodium bicarbonate) followed by liquid-liquid extraction into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). This protocol is self-validating: successful free-basing results in a detectable, sharp chromatographic peak, whereas incomplete conversion leads to poor peak shape or no detection. While pyridine can be used as a solvent in GC, repeated injections may degrade the column's stationary phase over time.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

For a pre-existing salt, LC-MS coupled with Electrospray Ionization (ESI) is the more direct and often superior method.[5][6] ESI is a "soft" ionization technique that transfers pre-formed ions from solution into the gas phase with minimal fragmentation, making it perfect for determining molecular weight.[7]

-

Expertise & Causality: The analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride via LC-ESI-MS leverages the compound's inherent properties. As the compound is already a salt and soluble in typical mobile phases (water, methanol, acetonitrile), sample preparation is as simple as "dilute-and-shoot." In positive-ion mode, the ESI process gently desolvates the protonated free base, yielding a prominent pseudomolecular ion, [M+H]⁺, where 'M' is the neutral free base. This provides unambiguous confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and control fragmentation for structural confirmation.

Deciphering the Mass Spectrum: Fragmentation Analysis

The fragmentation pattern is a chemical fingerprint. Below, we predict the primary fragmentation pathways for both EI and ESI-MS/MS, grounded in the principles of ion chemistry.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under the high-energy (70 eV) conditions of EI, the molecule will fragment extensively. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks).

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [M]⁺•, at m/z 161 .

-

Alpha-Cleavage (Loss of •Cl): The most favorable fragmentation is often the loss of a chlorine radical from the chloromethyl group. This results in a resonance-stabilized pyridinium-methyl cation at m/z 126 . This is often the base peak in the spectrum.

-

Loss of •CH₂Cl: A secondary fragmentation could involve the loss of the entire chloromethyl radical, yielding a chloropyridine radical cation at m/z 112 .

-

Ring Fragmentation: Further fragmentation of the pyridine ring can occur, though these ions will be of lower mass and intensity.

Caption: Predicted EI fragmentation pathway for 2-Chloro-3-(chloromethyl)pyridine.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI-MS/MS, we select the protonated molecule, [M+H]⁺, as the precursor ion and fragment it using collision-induced dissociation (CID). This is a lower-energy process that typically involves the loss of stable, neutral molecules.

-

Precursor Ion: The protonated free base, [M+H]⁺, is observed at m/z 162 .

-

Neutral Loss of HCl: The most common fragmentation pathway for protonated chlorinated compounds is the neutral loss of HCl. This would result in a fragment ion at m/z 126 .

-

Neutral Loss of C₂H₂: Subsequent fragmentation of the pyridine ring could involve the loss of acetylene, a common pathway for aromatic heterocycles, leading to smaller fragment ions.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.

Experimental Protocols

The following protocols are designed as robust, self-validating starting points for the analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride.

Protocol for GC-MS Analysis

Objective: To analyze the volatile free base of the target compound using EI.

-

Sample Preparation (Free-Basing & Extraction):

-

Dissolve ~5 mg of 2-Chloro-3-(chloromethyl)pyridine hydrochloride in 2 mL of deionized water.

-

Add saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~8). This neutralizes the HCl salt, forming the free base.

-

Extract the aqueous solution three times with 2 mL of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Carefully transfer the dried organic solution to a fresh vial. Dilute to a final concentration of ~100 µg/mL with dichloromethane.

-

-

Instrumentation & Parameters:

-

GC System: Agilent 8890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (Split 20:1).

-

Oven Program: 60 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

MS System: Agilent 5977B or equivalent single quadrupole or Q-TOF.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

Protocol for LC-MS/MS Analysis

Objective: To directly analyze the compound and confirm its molecular weight and structure.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 2-Chloro-3-(chloromethyl)pyridine hydrochloride in a 50:50 mixture of acetonitrile and water.

-

Perform a serial dilution from the stock solution using the initial mobile phase composition to create a working standard of 1 µg/mL.

-

-

Instrumentation & Parameters:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[6]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 450 °C.

-

MS1 Scan: m/z 100-400 to find the [M+H]⁺ precursor at m/z 162.

-

MS2 (Product Ion) Scan: Select m/z 162 as the precursor. Apply collision energy (e.g., 15-30 eV) to observe fragment ions (expected at m/z 126).

-

Data Summary & Interpretation

This table consolidates the key ions expected from the mass spectrometric analysis, providing a quick reference for data interpretation.

| Ionization Method | Expected m/z (Monoisotopic) | Isotopic Pattern | Proposed Formula | Identity |

| EI-MS | 161.0 | Cl₂ | [C₆H₅Cl₂N]⁺• | Molecular Ion [M]⁺• |

| 126.0 | Cl₁ | [C₆H₅ClN]⁺ | [M - Cl]⁺ | |

| 112.0 | Cl₁ | [C₅H₃ClN]⁺• | [M - CH₂Cl]⁺• | |

| ESI-MS | 162.0 | Cl₂ | [C₆H₆Cl₂N]⁺ | Protonated Molecule [M+H]⁺ |

| ESI-MS/MS | 126.0 | Cl₁ | [C₆H₅ClN]⁺ | [M+H - HCl]⁺ |

Conclusion

The mass spectrometric characterization of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is a clear example of how analyte chemistry dictates analytical strategy. For rapid and unambiguous molecular weight confirmation, LC-MS with electrospray ionization is the superior method, requiring minimal sample preparation. For in-depth structural elucidation that can be compared against spectral libraries, GC-MS with electron ionization remains a powerful, albeit more labor-intensive, option. By understanding the principles of ionization and the predictable pathways of fragmentation, researchers can confidently select the appropriate methodology, optimize experimental conditions, and accurately interpret the resulting data, ensuring the integrity of their synthetic intermediates and accelerating the pace of drug discovery and development.

References

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

-

Rao, R. N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook. Retrieved from [Link]

-

Salter, T. L., et al. (2021). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. Molecules. Retrieved from [Link]

-

Kujawinski, E. B., & Behn, M. D. (2006). Automated Analysis of Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectra of Natural Organic Matter. Analytical Chemistry. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

-

Venter, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

-

MassBank. (n.d.). Pyridines and derivatives. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Retrieved from [Link]

-

GOV.UK. (2021). Pyridine slides for discussion. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine and GC Capillary Column, is it safe?. Retrieved from [Link]

Sources

- 1. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

"reactivity of 2-Chloro-3-(chloromethyl)pyridine hydrochloride"

An In-depth Technical Guide to the Reactivity and Synthetic Applications of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride

Abstract

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a pivotal bifunctional electrophile in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure is characterized by two distinct reactive chlorine centers: a highly labile benzylic-type chloride on the methyl substituent and a less reactive chloride on the pyridine ring. This dual reactivity allows for a wide range of selective and sequential transformations, making it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity, explores the mechanistic underpinnings of its chemoselectivity, and presents detailed, field-proven protocols for its application in nucleophilic substitution reactions. Safety, handling, and synthesis of the reagent are also discussed to provide a holistic resource for researchers and drug development professionals.

Introduction and Physicochemical Properties

The synthetic utility of 2-Chloro-3-(chloromethyl)pyridine hydrochloride stems from its unique electronic and structural features. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of both chloro substituents. The hydrochloride form further enhances the ring's electron-withdrawing properties by protonating the ring nitrogen, which has significant implications for reaction mechanisms and conditions.

Molecular Structure and Key Features

The molecule possesses two primary sites for nucleophilic attack:

-

The Chloromethyl Carbon (C3-CH₂Cl): This carbon is analogous to a benzylic carbon. The attached chlorine is an excellent leaving group, making this site highly susceptible to S_N2 reactions. It is the more reactive of the two electrophilic centers under most conditions.

-

The C2-Carbon: The chlorine atom at the C2 position of the pyridine ring is a leaving group for nucleophilic aromatic substitution (S_NAr). This reaction is generally less facile than the S_N2 displacement at the chloromethyl group and often requires more forcing conditions.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N · HCl |

| Molecular Weight | 198.49 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Data not consistently available; related compounds melt in the range of 125-145°C |

| Solubility | Soluble in water, methanol; moderately soluble in polar aprotic solvents like DMF and DMSO.[1] |

| CAS Number | 136117-69-6 |

Safety and Handling Considerations

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a corrosive and hazardous substance that can cause severe skin burns and eye damage.[1] It is also harmful if ingested or inhaled.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (note that some pyridine derivatives can penetrate standard rubber gloves), splash-proof safety goggles, and a lab coat. For weighing and handling the neat solid, a NIOSH-approved respirator is recommended.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly closed.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2]

The Dichotomy of Reactivity: A Mechanistic Overview